1-Bromo-4-propoxy-2-trifluoromethyl-benzene
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Overview
Description
1-Bromo-4-propoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a propoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-propoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-propoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 1-bromo-4-propoxy-2-(trifluoromethyl)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, recrystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-propoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst under pressure.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with azide, thiol, or alkoxy groups.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of 1-propoxy-2-(trifluoromethyl)benzene.
Scientific Research Applications
1-Bromo-4-propoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, including liquid crystals and polymers with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-bromo-4-propoxy-2-(trifluoromethyl)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the propoxy and trifluoromethyl groups undergo transformations through electron transfer processes facilitated by the respective reagents.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the propoxy group.
4-Bromo-α,α,α-trifluorotoluene: Another trifluoromethyl-substituted benzene derivative.
1-Bromo-2-(trifluoromethyl)benzene: Similar structure but with different substitution pattern.
Uniqueness: 1-Bromo-4-propoxy-2-(trifluoromethyl)benzene is unique due to the presence of both a propoxy group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H10BrF3O |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
1-bromo-4-propoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h3-4,6H,2,5H2,1H3 |
InChI Key |
HTAKXMKGIUXNTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
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